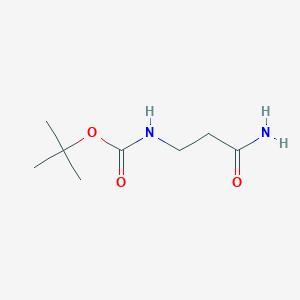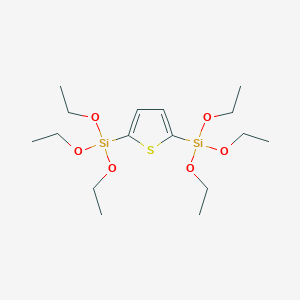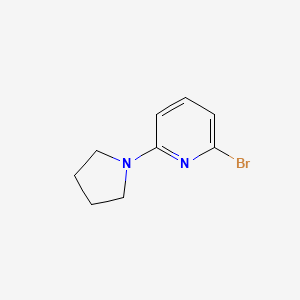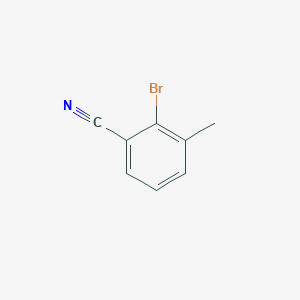
2-Amino-1-(thiophen-3-yl)ethan-1-ol
説明
Synthesis Analysis
The synthesis of various thiophene derivatives, including those related to 2-Amino-1-(thiophen-3-yl)ethan-1-ol, has been explored in several studies. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which involved starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reported the synthesis of 2-(thiophen-2-yl)ethanamine through a multi-step process starting with Knoevenagel-Doebner condensation, followed by amination, copper-catalyzed reduction, and finally, Hoffman rearrangement to yield the final product .
Molecular Structure Analysis
The molecular structures of the synthesized thiophene derivatives were characterized using various spectroscopic techniques. In the case of Schiff bases derived from thiophene carbonitriles, the structures were established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the novel compounds involving thiazol and thiophene moieties were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations were also performed to optimize the structure and interpret the vibrational spectra .
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of thiophene derivatives. For example, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts involved the interaction of the corresponding acids with various organic and inorganic bases and salts in alcoholic or aqueous media . The study on allosteric enhancers of the A1 adenosine receptor indicated that the substitution at the thiophene C-5 position had a significant effect on activity, suggesting the importance of chemical modifications on the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural data and reactivity profiles. The DFT studies provided information on the equilibrium geometry, bonding features, and vibrational wave numbers, as well as the thermodynamic stability and reactivity of the compounds in the ground and excited states . The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes highlighted the effect of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety and the impact of small alkyl groups or aryl moieties at the thiophene C-5 position on allosteric enhancer activity .
科学的研究の応用
DNA Interaction and Docking Studies : The Schiff base ligand derived from 2,6-diaminopyridine and its complexes, including 2-Amino-1-(thiophen-3-yl)ethan-1-ol derivatives, were studied for their DNA binding properties. These compounds showed promising results as potential drug candidates due to their DNA binding activity (Kurt, Temel, Atlan, & Kaya, 2020).
Synthesis of Polysubstituted Pyrroles : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives involved the use of this compound derivatives. This process highlighted the compound's utility in organic synthesis and green chemistry applications (Kumar, Rāmānand, & Tadigoppula, 2017).
Antimicrobial Activity Study : Schiff base derivatives with thiophene, including compounds structurally related to this compound, were synthesized and evaluated for their antimicrobial properties. The study found significant antibacterial activities against various pathogens, suggesting potential for drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Synthesis of Amino Acids Derivatives : The study synthesized and analyzed 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, demonstrating the compound's application in the synthesis of biologically active compounds (Safonov, Panasenko, & Knysh, 2017).
Anti-oxidant and Anti-microbial Agent Synthesis : Novel derivatives of this compound were synthesized and found to have significant antioxidant and antimicrobial activities, indicating potential applications in pharmaceuticals (Gopi, Sastry, & Dhanaraju, 2016).
Synthesis of Novel Bioactive Molecules : The compound was used in the synthesis of new bioactive molecules, such as 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. These molecules were found to have potential as effective antioxidants and antimicrobial agents (Gopi, Sastry, & Dhanaraju, 2016).
将来の方向性
作用機序
Target of Action
It’s structurally similar to ulotaront (sep-363856), a trace-amine associated receptor 1 (taar1) agonist . TAAR1 is a G-protein-coupled receptor (GPCR) expressed in cortical, limbic, and midbrain monoaminergic regions .
Mode of Action
If we consider its structural similarity to ulotaront, it might interact with taar1, leading to the modulation of dopaminergic, serotonergic, and glutamatergic circuitry .
Biochemical Pathways
Based on the potential taar1 agonism, it may influence the signaling pathways associated with dopamine, serotonin, and glutamate neurotransmission .
Result of Action
If it acts similarly to ulotaront, it might have potential therapeutic effects in conditions like schizophrenia by modulating monoaminergic neurotransmission .
生化学分析
Biochemical Properties
2-Amino-1-(thiophen-3-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzymes, altering their activity and subsequently affecting metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in the levels of certain metabolites . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via specific transporters and subsequently distributed to various cellular compartments . These interactions determine its availability and effectiveness in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding its subcellular localization helps elucidate its role in cellular processes.
特性
IUPAC Name |
2-amino-1-thiophen-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNYEOWLVWVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588024 | |
| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102090-45-9 | |
| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)






